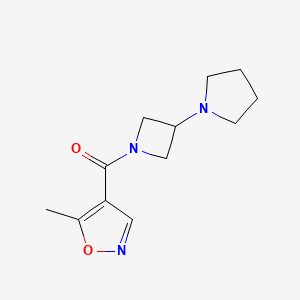
(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylisoxazol-4-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) and mTORC2. It has been extensively studied for its potential use in cancer therapy and other diseases.
Applications De Recherche Scientifique
Antifungal Activity
Researchers have synthesized various derivatives of isoxazole, including AZD-8055, and evaluated their antifungal properties. For instance, Liu et al. synthesized related compounds and tested them against fungal pathogens like B. cinerea and R. cerealis. These investigations provide insights into potential antifungal applications .
Herbicidal Activities
The introduction of fluorine-containing phenyl groups into the molecular structure of isoxazole derivatives has led to compounds with moderate to good herbicidal activities. While not directly studied for AZD-8055, this information highlights the broader potential of isoxazole-based compounds in herbicide development .
Anticancer Evaluation
The synthesis of novel isoxazole derivatives involves key intermediates like 3-amino-5-methylisoxazole. Researchers have explored different conditions to produce various isoxazole products. These derivatives may exhibit anticancer properties, although specific evaluations for AZD-8055 are yet to be reported .
Synthetic Chemistry Insights
The isoxazole ring, including AZD-8055, serves as a valuable scaffold for drug development. Understanding synthetic strategies and chemical reactions related to isoxazole derivatives is essential. Researchers continue to explore novel synthetic routes and modifications to enhance biological activity .
Other Potential Applications
While not extensively studied, the literature suggests that isoxazole derivatives, including AZD-8055, may have additional applications such as immunosuppression, anti-inflammatory effects, and antiviral activity. Further research is needed to uncover their full therapeutic potential .
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-11(6-13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZJILUVDVAKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CC(C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

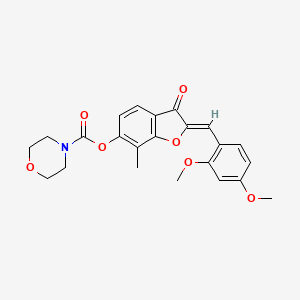
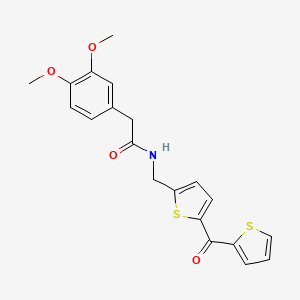
![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)
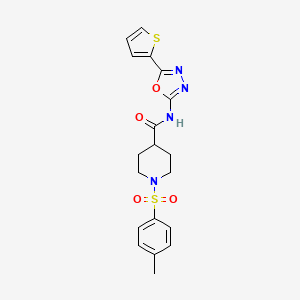
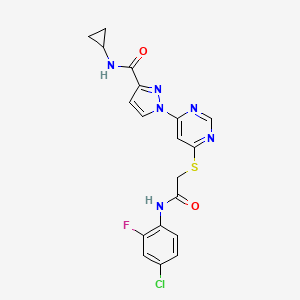
![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2482251.png)
![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)
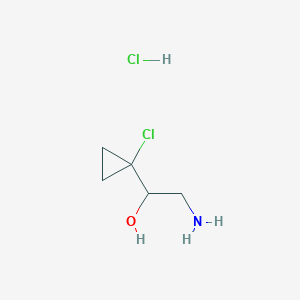
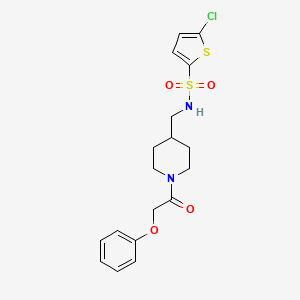
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2482257.png)
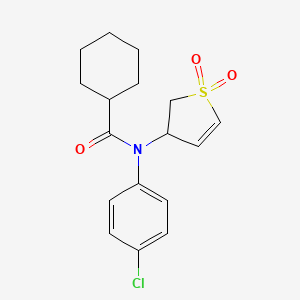
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)
![Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B2482261.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482262.png)